4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione
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Overview
Description
4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione is a heterocyclic compound featuring an oxazolidine ring substituted with a trifluoromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the oxazolidine ring .
Industrial Production Methods: Industrial production methods for this compound often utilize multicomponent reactions involving 1,2-amino alcohols. These methods are designed to optimize yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted oxazolidines .
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways .
Comparison with Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents.
Thiazolidines: Similar in structure but contain sulfur instead of oxygen in the ring.
Pyrrolidines: These compounds have a five-membered ring with nitrogen but lack the oxygen atom.
Uniqueness: 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research and industrial applications .
Properties
Molecular Formula |
C10H6F3NO3 |
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Molecular Weight |
245.15 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7-8(15)17-9(16)14-7/h1-4,7H,(H,14,16) |
InChI Key |
FSVKVDAMILDKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
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